molecular formula C26H31ClN2O3 B2471478 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid CAS No. 301194-24-1

2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid

Cat. No. B2471478
CAS RN: 301194-24-1
M. Wt: 455
InChI Key: KXTJWJTZWMNLEA-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . It also contains a chlorophenyl group, which is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazines, for example, are known to undergo reactions with acids and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a piperazine ring might make the compound basic. The compound’s solubility could be influenced by the presence of polar functional groups .

Scientific Research Applications

Antitumor and Anticancer Activities

Several studies have focused on the antitumor and anticancer properties of compounds similar to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid. For instance, Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and evaluated them against breast cancer cells, identifying some derivatives as promising antiproliferative agents (Yurttaş et al., 2014). Similarly, Mallikarjuna et al. (2014) synthesized cyclopropyl piperazin-1-yl methanone derivatives and tested them for anticancer and antituberculosis activities, finding significant activity in some compounds (Mallikarjuna et al., 2014).

Antimicrobial Activities

Several studies have explored the antimicrobial potential of compounds related to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid. Patel et al. (2010) synthesized thiazolidinone derivatives and tested them for antibacterial and antifungal activities, finding compounds that demonstrated excellent activity compared to standard drugs (Patel et al., 2010). Another study by Deshmukh et al. (2017) synthesized 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus and found moderate antibacterial activity in some compounds (Deshmukh et al., 2017).

Synthesis and Structural Studies

Several studies have been conducted on the synthesis and structural analysis of compounds akin to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid. Wujec et al. (2023) reported the synthesis of a novel compound with structural similarities and provided its detailed structural assignment (Wujec et al., 2023). Another study by Wang Jin-peng (2013) focused on the synthesis of a related compound, optimizing various technological parameters (Wang Jin-peng, 2013).

Allosteric Enhancer Activity

A study by Romagnoli et al. (2008) synthesized thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, demonstrating the potential of similar compounds in influencing receptor activity (Romagnoli et al., 2008).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs containing a piperazine ring work by interacting with receptors in the nervous system .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN2O3/c27-22-7-4-8-23(17-22)28-13-15-29(16-14-28)24(26(31)32)18-25(30)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h4,7-12,17,19,24H,1-3,5-6,13-16,18H2,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTJWJTZWMNLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid

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